2-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethoxyquinoline-4-carboxylic acid
Description
2-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethoxyquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, methoxy, and carboxylic acid groups
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-24-11-7-14-18(17(8-11)26-3)12(19(22)23)9-13(20-14)10-4-5-15(21)16(6-10)25-2/h4-9,21H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAGCPSNHWQUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CC(=N2)C3=CC(=C(C=C3)O)OC)C(=O)O)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethoxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the hydroxy, methoxy, and carboxylic acid groups through various chemical reactions. For instance, the quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Subsequent steps may include:
Hydroxylation: Introduction of the hydroxy group using reagents like hydrogen peroxide or other oxidizing agents.
Methoxylation: Introduction of methoxy groups through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, temperature, and pressure conditions are crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethoxyquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline core can be reduced to a dihydroquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a quinoline ketone, while reduction of the quinoline core yields a dihydroquinoline derivative.
Scientific Research Applications
2-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethoxyquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethoxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and electron-donating interactions, influencing the compound’s reactivity and binding affinity. The quinoline core can intercalate with DNA, potentially disrupting cellular processes and leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.
4-Hydroxy-3-methoxycinnamic acid: Exhibits anti-inflammatory and anticancer activities.
2-Methoxyphenol derivatives: Studied for their antioxidant and therapeutic potential.
Uniqueness
2-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethoxyquinoline-4-carboxylic acid is unique due to its combination of functional groups and the quinoline core, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
